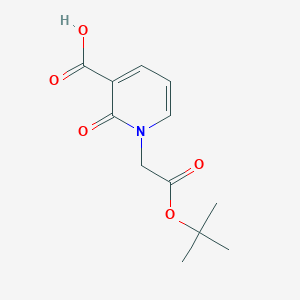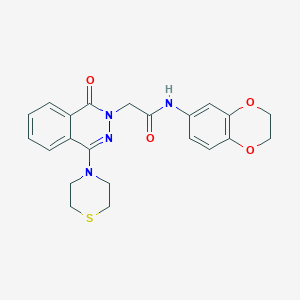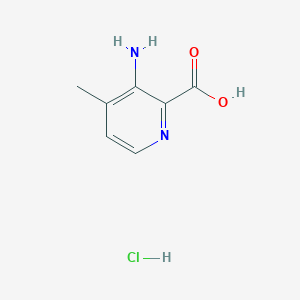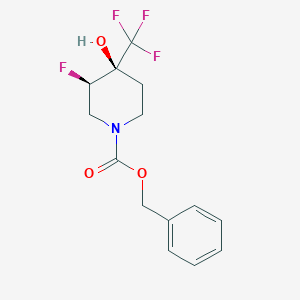![molecular formula C16H15FN2OS2 B2480798 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone CAS No. 851865-36-6](/img/structure/B2480798.png)
1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves catalyst- and solvent-free methods, microwave-assisted techniques, or multi-step reactions that include Friedel-Crafts reactions, Fries rearrangement, and various condensation processes. These methods aim to optimize yields and selectivity, demonstrating the chemical versatility and potential for efficient synthesis routes for complex molecules like the one (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated through crystallographic analysis, which reveals the geometry, bonding, and intermolecular interactions. These studies are crucial for understanding the compound's stability and reactivity. The structural data can be complemented by density functional theory (DFT) calculations to predict and analyze the electronic structure and properties of the molecule (Nagaraju et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving related compounds can include various transformations, such as nitration, bromination, sulfonation, and cycloadditions, reflecting the compound's functional group reactivity. These reactions are pivotal for further derivatization and the exploration of the compound's chemical space (El’chaninov & Aleksandrov, 2016).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystal structure, are essential for determining the compound's suitability for various applications. These properties are influenced by the molecule's structural characteristics and can be analyzed through experimental and theoretical methods (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are defined by the molecule's functional groups and electronic structure. Investigations into the compound's reactivity patterns, potential for forming derivatives, and interactions with biological targets are crucial for understanding its applications and potential as a lead compound in drug discovery and material science (Saeed et al., 2010).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
An efficient approach for regioselective synthesis involving 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone derivatives has been developed, focusing on catalyst- and solvent-free conditions. This methodology facilitates the preparation of heterocyclic compounds with potential applications in pharmaceuticals and material science due to their structural uniqueness and bioactivity (Moreno-Fuquen et al., 2019).
Crystal Structure Analysis
Research into substituted thiophenes, which are structural components of this compound, shows a wide spectrum of biological activities. The crystal structure analysis of these compounds provides insights into their potential pharmaceutical applications and interactions with biological molecules (Nagaraju et al., 2018).
BACE1 Inhibitors for Alzheimer's Disease
A notable study developed an efficient method for synthesizing compounds related to this compound, targeting the treatment of Alzheimer's Disease. These compounds are potent BACE1 inhibitors, showcasing the potential of such heterocyclic compounds in therapeutic applications (Zhou et al., 2009).
Anti-Helicobacter pylori Agents
Compounds derived from this compound scaffolds have been explored for their anti-Helicobacter pylori activities. A specific set of carbamates displayed potent activity against this gastric pathogen, indicating the pharmaceutical relevance of such compounds in developing new treatments for H. pylori infections (Carcanague et al., 2002).
Material Science Applications
Research into the structural properties and synthesis of thiophene-based compounds, similar to this compound, has implications for material science. These compounds are utilized in thin-film transistors, organic field-effect transistors, and solar cells, highlighting their significance in the development of electronic and photovoltaic materials (Nagaraju et al., 2018).
Propiedades
IUPAC Name |
1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS2/c17-13-4-1-3-12(9-13)11-22-16-18-6-7-19(16)15(20)10-14-5-2-8-21-14/h1-5,8-9H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIUXYKXKDLEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328591 | |
| Record name | 1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
851865-36-6 | |
| Record name | 1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)
![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)
![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2480721.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2480723.png)

![methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2480726.png)
![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2480727.png)




![Ethyl 4-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate](/img/structure/B2480736.png)
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2480737.png)
